

Application Note: Spectrophotometric Determination of Cartap Hydrochloride in Pesticide Formulations

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Compound of Interest

Compound Name: *Cartap hydrochloride*

Cat. No.: *B1668583*

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Introduction

Cartap hydrochloride is a broad-spectrum insecticide widely used in agriculture to control chewing and sucking insects on crops such as rice, vegetables, and cotton.[1][2] Accurate determination of the active ingredient in pesticide formulations is crucial for ensuring product quality, efficacy, and regulatory compliance. This application note describes a simple, cost-effective, and reliable spectrophotometric method for the quantitative determination of **Cartap hydrochloride** in commercial pesticide formulations. The method is based on the formation of a colored complex between **Cartap hydrochloride** and ferric chloride after conversion to hydroxamic acid.[2][3]

Principle

The analytical method involves the conversion of **Cartap hydrochloride** to the corresponding hydroxamic acid in the presence of alkaline hydroxylamine upon heating.[3] The resulting hydroxamic acid then reacts with ferric chloride in an acidic medium to form a stable, reddish-brown iron (III) complex. The intensity of the color of this complex is directly proportional to the concentration of **Cartap hydrochloride** in the sample and is measured spectrophotometrically at its wavelength of maximum absorption (λ_{max}) of 542 nm.

Instrumentation and Reagents

- Instrumentation: A UV-Visible spectrophotometer with a matched pair of 10 mm quartz cuvettes is required for absorbance measurements.
- Reagents and Standards:
 - **Cartap hydrochloride** reference standard (analytical grade)
 - Ferric chloride (FeCl_3)
 - Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
 - Sodium hydroxide (NaOH)
 - Hydrochloric acid (HCl)
 - Methanol (analytical grade)
 - Distilled or deionized water

Experimental Protocols

1. Preparation of Reagents

- 0.5 M Ferric Chloride Solution: Dissolve an appropriate amount of ferric chloride in 0.1 M hydrochloric acid.
- Alkaline Hydroxylamine Solution: Prepare fresh by mixing equal volumes of 2 M hydroxylamine hydrochloride and 3.5 M sodium hydroxide.
- 6 M Hydrochloric Acid: Prepare by diluting concentrated hydrochloric acid with distilled water.
- 0.1 M Hydrochloric Acid: Prepare by further diluting the 6 M hydrochloric acid.

2. Preparation of Standard Solutions

- Stock Standard Solution (e.g., 500 $\mu\text{g/mL}$): Accurately weigh and dissolve a known amount of **Cartap hydrochloride** reference standard in distilled water to obtain a stock solution of a specific concentration.

- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with distilled water to cover the linear concentration range (e.g., 6.3 µg/mL to 50 µg/mL).

3. Sample Preparation (from a commercial pesticide formulation)

- Accurately weigh a quantity of the powdered or granular pesticide formulation equivalent to a known amount of **Cartap hydrochloride**.
- Dissolve the sample in a suitable solvent, such as methanol, to extract the active ingredient.
- Filter the solution to remove any insoluble excipients.
- Dilute the filtrate with distilled water to obtain a sample solution with a concentration of **Cartap hydrochloride** expected to fall within the calibration range.

4. Analytical Procedure

- Pipette 1.0 mL of the sample solution (or standard solution) into a 25 mL volumetric flask.
- Add 3.0 mL of freshly prepared alkaline hydroxylamine solution.
- Heat the mixture in a water bath at 70°C for 25 minutes.
- Cool the flask to room temperature.
- Add 2.0 mL of 6 M hydrochloric acid.
- Add 2.5 mL of 0.5 M ferric chloride solution.
- Make up the volume to 25 mL with 0.1 M hydrochloric acid.
- Measure the absorbance of the resulting reddish-brown solution at 542 nm against a reagent blank prepared in the same manner but without the **Cartap hydrochloride**.

5. Calibration Curve

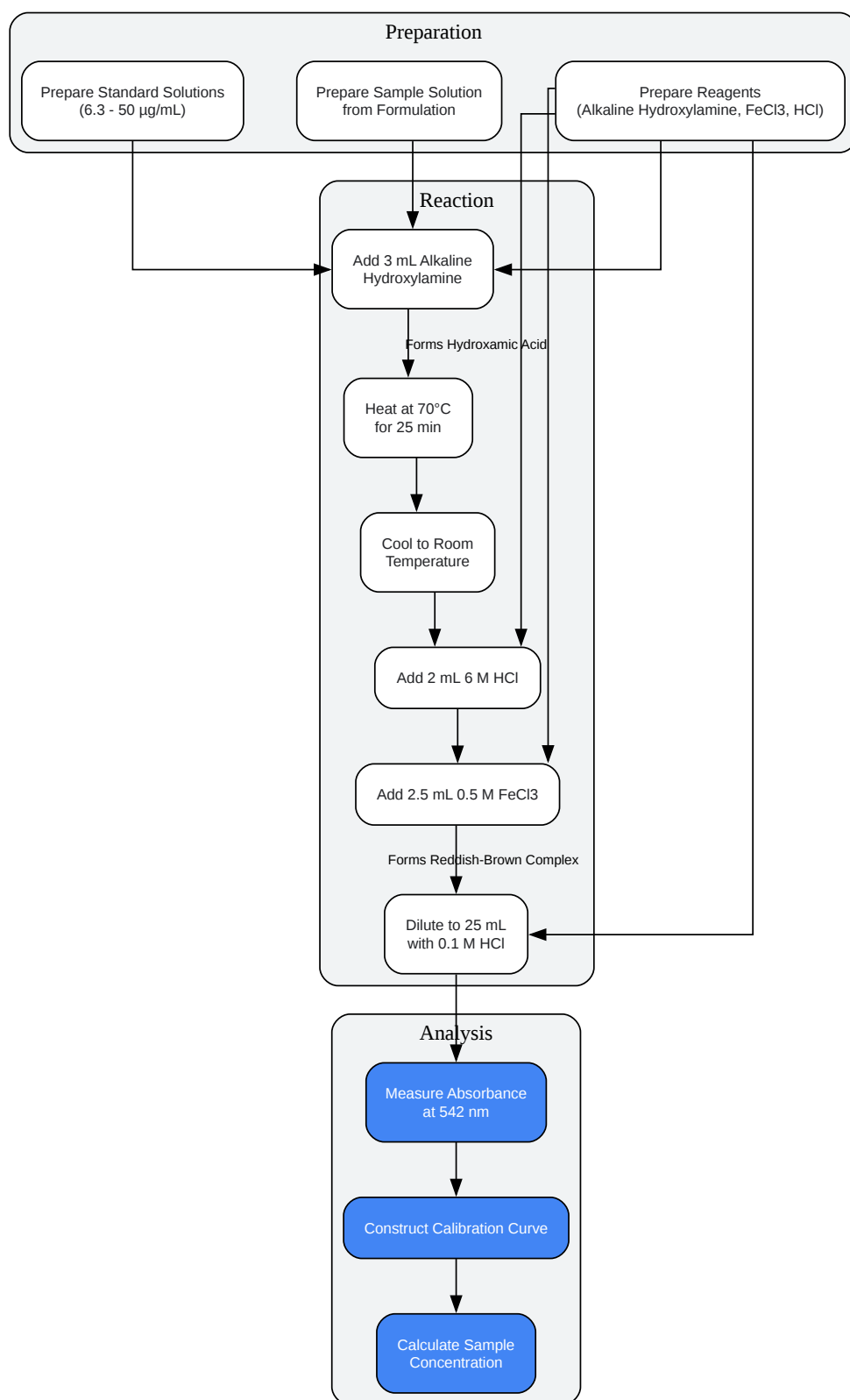
- Prepare a series of standard solutions of **Cartap hydrochloride** covering the expected concentration range of the samples.
- Follow the analytical procedure described above for each standard solution.
- Plot a graph of absorbance versus the concentration of **Cartap hydrochloride**.
- Determine the linearity of the method by calculating the correlation coefficient (r^2).

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the described spectrophotometric method for the determination of **Cartap hydrochloride**.

Parameter	Value	Reference
Wavelength of Maximum Absorption (λ_{max})	542 nm	
Linearity Range	6.3 - 50 $\mu\text{g/mL}$	
Molar Absorptivity	$3.39 \times 10^3 \text{ L mol}^{-1} \text{ cm}^{-1}$	
Correlation Coefficient (r)	0.997	
Slope	29.386	
Intercept	0.033	

Experimental Workflow



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Caption: Workflow for the spectrophotometric determination of **Cartap hydrochloride**.

Conclusion

The described spectrophotometric method provides a simple, rapid, and accurate means for the determination of **Cartap hydrochloride** in pesticide formulations. The method is based on a well-characterized chemical reaction and utilizes readily available reagents and standard laboratory equipment, making it suitable for routine quality control analysis. The validation parameters demonstrate good linearity and sensitivity within the specified concentration range.

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References

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